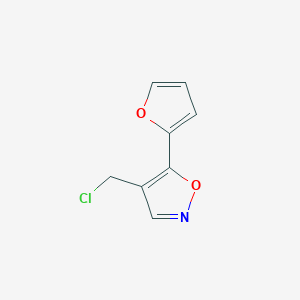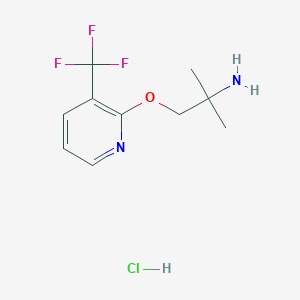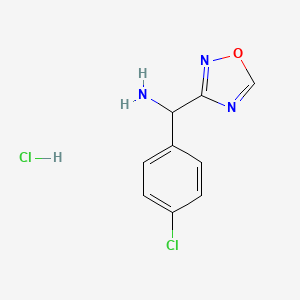
Di-tert-butyl decanedioate
Descripción general
Descripción
Di-tert-butyl decanedioate is an organic compound that belongs to the class of esters. It is formed by the esterification of decanedioic acid (also known as sebacic acid) with tert-butyl alcohol. This compound is known for its stability and is often used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl decanedioate can be synthesized through the esterification of decanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of decanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from any unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl decanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and tert-butyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters through a transesterification process.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohols, acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride)
Major Products Formed
Hydrolysis: Decanedioic acid and tert-butyl alcohol
Transesterification: Different esters depending on the alcohol used
Reduction: Corresponding alcohols
Aplicaciones Científicas De Investigación
Di-tert-butyl decanedioate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and as a protecting group for carboxylic acids.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized as a plasticizer in the production of polymers and as a stabilizer in the formulation of lubricants and coatings.
Mecanismo De Acción
The mechanism of action of di-tert-butyl decanedioate involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to release decanedioic acid and tert-butyl alcohol. In transesterification reactions, the compound undergoes nucleophilic attack by alcohols, leading to the formation of new ester products.
Comparación Con Compuestos Similares
Di-tert-butyl decanedioate can be compared with other similar compounds, such as:
Di-tert-butyl succinate: An ester formed from succinic acid and tert-butyl alcohol, used in similar applications as this compound.
Di-tert-butyl adipate: An ester derived from adipic acid and tert-butyl alcohol, also used as a plasticizer and stabilizer.
Di-tert-butyl phthalate: An ester of phthalic acid and tert-butyl alcohol, commonly used as a plasticizer in the production of flexible plastics.
The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly suitable for applications requiring higher stability and lower volatility.
Propiedades
IUPAC Name |
ditert-butyl decanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-17(2,3)21-15(19)13-11-9-7-8-10-12-14-16(20)22-18(4,5)6/h7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKGDKAOZWNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550375 | |
| Record name | Di-tert-butyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143050-66-2 | |
| Record name | Di-tert-butyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B3047577.png)

![2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047582.png)
![2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047584.png)



![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride](/img/structure/B3047589.png)

![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3047592.png)



